Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylfuran-3-carboxylate
- Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
- Methyl 5-(methoxymethyl)furan-2-carboxylate
Uniqueness
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-5-9-6-10(8(2)15-9)11(13)14-3/h6H,4-5H2,1-3H3 |
InChI Key |
NJQMUTLSNHSUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CCC(=O)C)C(=O)OC |
Origin of Product |
United States |
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